Perindopril arginine

Vue d'ensemble

Description

Le perindopril arginine est un médicament principalement utilisé pour traiter l'hypertension artérielle, l'insuffisance cardiaque et la maladie coronarienne stable. Il appartient à la classe des médicaments appelés inhibiteurs de l'enzyme de conversion de l'angiotensine (ECA). Le this compound est un promédicament, ce qui signifie qu'il est métabolisé dans l'organisme en sa forme active, le perindoprilat. Ce composé agit en relaxant les vaisseaux sanguins, ce qui abaisse la pression artérielle et augmente l'apport de sang et d'oxygène au cœur .

Méthodes De Préparation

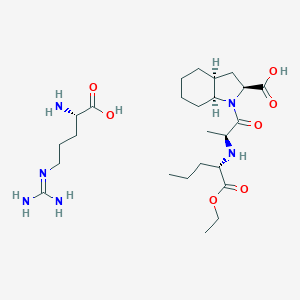

Voies synthétiques et conditions de réaction : La synthèse du perindopril arginine implique plusieurs étapes. Initialement, le perindopril est synthétisé par une série de réactions chimiques. Les étapes clés comprennent la formation du cycle indole et la fixation du groupe éthoxycarbonyle. L'étape finale implique la réaction du perindopril avec la L-arginine pour former le this compound .

Méthodes de production industrielle : La production industrielle du this compound implique généralement des techniques de granulation humide standard suivies d'un enrobage pelliculaire. Les granules sont préparées en homogénéisant la cellulose microcristalline dans un mélangeur à haut cisaillement, suivi de l'ajout du liquide de granulation. Les granules sont ensuite séchées et enrobées pour former le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le perindopril arginine subit plusieurs types de réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction.

Réactifs et conditions courantes :

Hydrolyse : Cette réaction se produit dans le foie, où le this compound est hydrolysé en sa forme active, le perindoprilat.

Oxydation et réduction : Ces réactions sont moins fréquentes mais peuvent se produire dans des conditions spécifiques impliquant des agents oxydants ou réducteurs

Principaux produits formés : Le principal produit formé par l'hydrolyse du this compound est le perindoprilat, qui est le métabolite actif responsable de ses effets thérapeutiques .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans des études impliquant des inhibiteurs de l'ECA et leurs interactions avec diverses cibles biologiques.

Biologie : La recherche sur le this compound se concentre sur ses effets sur la régulation de la pression artérielle et la santé cardiovasculaire.

Médecine : Il est largement étudié pour ses effets thérapeutiques dans le traitement de l'hypertension artérielle, de l'insuffisance cardiaque et de la maladie coronarienne.

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux inhibiteurs de l'ECA et de médicaments connexes .

5. Mécanisme d'action

Le this compound agit en inhibant l'enzyme de conversion de l'angiotensine (ECA), qui est responsable de la conversion de l'angiotensine I en angiotensine II. L'angiotensine II est un puissant vasoconstricteur qui augmente la pression artérielle. En inhibant l'ECA, le this compound réduit les niveaux d'angiotensine II, ce qui conduit à une vasodilatation, une diminution de la pression artérielle et une réduction de la charge de travail du cœur .

Composés similaires :

Lisinopril : Un autre inhibiteur de l'ECA utilisé pour traiter l'hypertension artérielle et l'insuffisance cardiaque.

Amlodipine : Un bloqueur des canaux calciques utilisé pour des indications similaires mais qui agit par un mécanisme différent.

Ramipril : Un inhibiteur de l'ECA avec des utilisations thérapeutiques similaires.

Unicité : Le this compound est unique dans sa formulation en tant que sel d'arginine, ce qui offre une meilleure stabilité et une meilleure biodisponibilité par rapport à d'autres formes telles que le perindopril erbumine. Cela en fait un choix préféré dans certains contextes cliniques .

Applications De Recherche Scientifique

Therapeutic Applications

Perindopril arginine is primarily indicated for:

- Hypertension Management : It is used to lower blood pressure in patients with essential hypertension.

- Heart Failure Treatment : The compound is effective in managing symptomatic heart failure.

- Cardiovascular Risk Reduction : this compound is indicated for reducing the risk of cardiac events in patients with stable coronary artery disease, particularly those with a history of myocardial infarction or revascularization .

Pharmacokinetics and Bioequivalence

The pharmacokinetic profile of this compound has been studied extensively. Key findings include:

- Bioavailability : Studies have shown that this compound exhibits bioequivalence to perindopril tert-butylamine, allowing for a substitution without loss of efficacy .

- Combination Therapy : this compound is often combined with amlodipine, a calcium channel blocker, to enhance antihypertensive effects. Clinical trials have demonstrated that this fixed-dose combination simplifies treatment regimens for patients by reducing pill burden while maintaining therapeutic efficacy .

Clinical Studies and Case Reports

Several clinical studies have investigated the effectiveness and safety of this compound:

- Phase III Clinical Trials : A pivotal study (X985400) compared the fixed-dose combination of this compound and amlodipine against their individual components. Results indicated significant reductions in blood pressure with the combination therapy compared to monotherapy .

- Pharmacokinetic Studies : Trials assessing the pharmacokinetics of this compound in conjunction with amlodipine showed that co-administration did not result in adverse interactions, supporting its use in combination therapies .

Comparative Data Tables

Below is a summary table highlighting key findings from various studies on this compound:

| Study | Design | Population | Treatment | Key Findings |

|---|---|---|---|---|

| X985400 | Phase III | 500 patients with hypertension | This compound + Amlodipine vs Monotherapy | Significant BP reduction; improved patient adherence |

| PKH-05985-002 | Bioequivalence Study | 36 participants | This compound + Amlodipine vs Tert-butylamine + Amlodipine | No significant differences in pharmacokinetics |

| CL2-05985-005 | Phase II | 200 patients with heart failure | This compound monotherapy | Improved symptoms and quality of life |

Mécanisme D'action

Perindopril arginine works by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced workload on the heart .

Comparaison Avec Des Composés Similaires

Lisinopril: Another ACE inhibitor used to treat high blood pressure and heart failure.

Amlodipine: A calcium channel blocker used for similar indications but works through a different mechanism.

Ramipril: An ACE inhibitor with similar therapeutic uses.

Uniqueness: Perindopril arginine is unique in its formulation as an arginine salt, which provides better stability and bioavailability compared to other forms such as perindopril erbumine. This makes it a preferred choice in certain clinical settings .

Activité Biologique

Perindopril arginine is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the management of hypertension and heart failure. This compound is a salt form of perindopril, which is a prodrug that is metabolized into its active form, perindoprilat. The biological activity of this compound is characterized by its pharmacokinetics, stability, efficacy, and safety profile, which are critical for its therapeutic applications.

Pharmacological Mechanism

This compound acts by inhibiting the ACE enzyme, which plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to angiotensin II, perindoprilat reduces vasoconstriction and aldosterone secretion, leading to decreased blood pressure and reduced cardiac workload. This mechanism is beneficial in treating conditions such as hypertension and heart failure.

Stability and Pharmacokinetics

This compound exhibits improved stability compared to other salt forms like perindopril-tert-butylamine. Research indicates that this compound is 50% more stable , extending its shelf life from 2 to 3 years under various climatic conditions . The pharmacokinetic profile shows that after oral administration, perindopril is rapidly absorbed, with peak plasma concentrations occurring approximately 1 hour post-dose. The bioavailability of this compound ranges from 65-75% , while its active metabolite, perindoprilat, has a bioavailability of about 20% .

Clinical Efficacy

This compound has demonstrated significant efficacy in clinical settings:

- Hypertension Management : In a study involving patients with mild to moderate hypertension, this compound effectively reduced systolic blood pressure compared to placebo .

- Cardiovascular Risk Reduction : It has been shown to lower the risk of cardiovascular death and non-fatal myocardial infarction in patients with stable coronary artery disease .

Table 1: Clinical Efficacy Data

Safety Profile

The safety profile of this compound is comparable to other ACE inhibitors. Common adverse effects include dizziness, headache, and fatigue. However, serious side effects such as angioedema can occur, necessitating caution in susceptible individuals . Regular monitoring of renal function and potassium levels is recommended due to the potential for renal impairment associated with RAAS inhibition.

Case Studies

- Case Study on Hypertension : A double-blind randomized controlled trial assessed the efficacy of this compound in hypertensive patients. Results indicated a statistically significant reduction in both systolic and diastolic blood pressure when compared to placebo over a 12-week period.

- Combination Therapy Case : In patients with resistant hypertension, this compound combined with indapamide was evaluated. This combination therapy resulted in enhanced blood pressure control and improved patient adherence due to better tolerability and fewer side effects compared to monotherapy .

Propriétés

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5.C6H14N4O2/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;7-4(5(11)12)2-1-3-10-6(8)9/h12-16,20H,4-11H2,1-3H3,(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t12-,13-,14-,15-,16-;4-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCSJJXKEWBUTI-YDYAIEMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210159 | |

| Record name | Perindopril L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612548-45-5 | |

| Record name | Perindopril L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612548-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perindopril arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612548455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindopril L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-5-{[amino(imino)methyl]amino}pentanoic acid-(2S,3aS,7aS)-1-[(2S)-2-{[(1S)-1-(ethoxycarbonyl)butyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERINDOPRIL ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFT5IM1KGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.